Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
“Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
Prop-2-enyl: This indicates that the compound has a propenyl (allyl) group attached.
4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate: The core structure consists of a thiazole ring with a carboxylate group at position 5. The 4-methyl substituent is attached to the thiazole ring, and there’s an acetylamino group linked to the phenoxy moiety.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following:
Thiazole Formation: Start with 4-methylthiazole. React it with chloroacetyl chloride to form the 2-(2-chloroacetylamino)-4-methylthiazole intermediate.
Phenoxylation: Introduce the phenoxy group by reacting the intermediate with phenol in the presence of a base.
Allylation: Finally, allylate the compound using propargyl bromide or propargyl alcohol.
Industrial Production:: Industrial-scale production typically involves optimized versions of the above steps, with attention to yield, cost, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazole ring can undergo oxidation, leading to various products.
Substitution: Benzylic positions are susceptible to nucleophilic substitution due to resonance stabilization of the benzylic carbocation.
Reduction: Reduction of the carboxylate group or other functional groups may occur.
N-bromosuccinimide (NBS): Used for benzylic bromination.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.
Biological Activity
Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate (CAS Number: 797809-44-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a thiazole ring, an allyl group, and a phenoxyacetylamino moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C16H16N2O4S
- Molecular Weight : 332.3742 g/mol
- SMILES Notation : C=CCOC(=O)c1sc(nc1C)NC(=O)COc1ccccc1 .
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit various biological activities such as anti-inflammatory, anticancer, and enzyme inhibition effects.
Anti-inflammatory Activity
Thiazole derivatives have been studied for their inhibitory effects on enzymes involved in inflammatory processes. Notably, compounds similar to this compound have demonstrated significant inhibition of 15-lipoxygenase (15-LOX) , an enzyme implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). In a study evaluating various thiazole derivatives, the most potent inhibitors exhibited IC50 values ranging from 0.12 μM to 0.69 μM against 15-LOX .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Thiazole derivatives have shown activity against specific carcinomas, including pancreatic and gastric cancers. The dual inhibition of 15-LOX and carbonic anhydrase II (CA II) has been highlighted as a promising therapeutic strategy in cancer treatment. For instance, one derivative exhibited an IC50 of 0.12 μM for 15-LOX and 2.93 μM for CA II , indicating its selectivity and potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for enzyme interaction.
- Allyl Group : Enhances lipophilicity and may improve membrane permeability.
- Phenoxyacetylamino Moiety : Potentially increases binding affinity to target enzymes.
Case Study 1: Inhibition of 15-Lipoxygenase
In a controlled study, several thiazole derivatives were synthesized and tested for their ability to inhibit 15-LOX. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced inhibitory activity compared to unsubstituted analogs.
Compound | IC50 (μM) | Selectivity (15-LOX/CA II) |
---|---|---|
Compound A | 0.12 ± 0.002 | 24x |
Compound B | 0.69 ± 0.5 | - |
Compound C | 1.26 ± 0.24 | - |
Case Study 2: Anticancer Activity
A series of studies focused on the anticancer effects of thiazole derivatives revealed that certain compounds could induce apoptosis in cancer cell lines while sparing normal cells, suggesting a targeted mechanism of action.
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
prop-2-enyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-3-9-21-15(20)14-11(2)17-16(23-14)18-13(19)10-22-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,17,18,19) |
InChI Key |
PWDRCUNLOUIKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)OCC=C |
Origin of Product |
United States |
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